[2-(4-benzamidophenyl)-2-oxoethyl] 4-aminobenzoate
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Overview
Description
[2-(4-Benzamidophenyl)-2-oxoethyl] 4-aminobenzoate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a benzamide group, an oxoethyl linkage, and an aminobenzoate moiety. Its unique chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-benzamidophenyl)-2-oxoethyl] 4-aminobenzoate typically involves a multi-step process. One common method starts with the preparation of 4-aminobenzoic acid, which is then reacted with 2-(4-benzamidophenyl)-2-oxoethyl bromide. The reaction is usually carried out in the presence of a base such as triethylamine, under reflux conditions, to facilitate the formation of the ester linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Benzamidophenyl)-2-oxoethyl] 4-aminobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, [2-(4-benzamidophenyl)-2-oxoethyl] 4-aminobenzoate is used as a model compound to study reaction mechanisms and the effects of different substituents on chemical reactivity.
Biology
In biological research, this compound is investigated for its potential interactions with proteins and enzymes. It can serve as a probe to study binding sites and the effects of structural modifications on biological activity.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
Industrially, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [2-(4-benzamidophenyl)-2-oxoethyl] 4-aminobenzoate involves its interaction with specific molecular targets. The benzamide group can form hydrogen bonds with amino acid residues in proteins, while the oxoethyl linkage and aminobenzoate moiety can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- [2-(4-Benzamidophenyl)-2-oxoethyl] 4-hydroxybenzoate
- [2-(4-Benzamidophenyl)-2-oxoethyl] 4-methoxybenzoate
- [2-(4-Benzamidophenyl)-2-oxoethyl] 4-chlorobenzoate
Uniqueness
Compared to similar compounds, [2-(4-benzamidophenyl)-2-oxoethyl] 4-aminobenzoate is unique due to the presence of the amino group on the benzoate moiety. This functional group can engage in additional hydrogen bonding and electrostatic interactions, potentially enhancing its biological activity and specificity.
Properties
Molecular Formula |
C22H18N2O4 |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
[2-(4-benzamidophenyl)-2-oxoethyl] 4-aminobenzoate |
InChI |
InChI=1S/C22H18N2O4/c23-18-10-6-17(7-11-18)22(27)28-14-20(25)15-8-12-19(13-9-15)24-21(26)16-4-2-1-3-5-16/h1-13H,14,23H2,(H,24,26) |
InChI Key |
LKZKGOGJQFGIMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)COC(=O)C3=CC=C(C=C3)N |
Origin of Product |
United States |
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